Cas no 438618-32-7 (hGCGR antagonist)

hGCGR antagonist structure
Nombre del producto:hGCGR antagonist
Número CAS:438618-32-7
MF:C20H30N2OS
Megavatios:346.530004024506
MDL:MFCD01920208
CID:2827698
PubChem ID:619101
hGCGR antagonist Propiedades químicas y físicas
Nombre e identificación
-
- NCGC00340210-02
- SWIBDWBSJSJQHL-UHFFFAOYSA-N
- 438618-32-7
- SCHEMBL2647850
- NCGC00340210-01
- N-[3-Cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1- benzothiophen-2-yl]-2-ethylbutanamide
- BDBM50161494
- Oprea1_728744
- AK-968/12386655
- DTXSID70347212
- STK315567
- N-[3-Cyano-6-(1,1-dimethyl-propyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl]-2-ethyl-butyramide
- N-(3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethylbutanamide
- DTXCID60298284
- AKOS003298076
- Glucagon Receptor Antagonist I
- N-(3-Cyano-6-(tert-pentyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-ethylbutanamide
- N-(3-Cyano-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-ethylbutanamide
- N-(3-Cyano-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-ethylbutanamide #
- GTPL1148
- hGCGR Antagonist
- MFCD01920208
- N-(3-Cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-ethylbutanamide
- N~1~-[3-CYANO-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-ETHYLBUTANAMIDE
- Q27077983
- AB01333740-02
- Benzothiophene-3-carbonitrile, 4,5,6,7-tetrahydro-2-(2-ethyl-1-oxobutylamino)-6-(1,1-dimethylpropyl)-
- CHEMBL179281
- AKOS017343007
- EX-A10757
- hGCGR antagonist
-
- MDL: MFCD01920208
- Renchi: InChI=1S/C20H30N2OS/c1-6-13(7-2)18(23)22-19-16(12-21)15-10-9-14(11-17(15)24-19)20(4,5)8-3/h13-14H,6-11H2,1-5H3,(H,22,23)
- Clave inchi: SWIBDWBSJSJQHL-UHFFFAOYSA-N
- Sonrisas: CCC(CC)C(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)CC)C#N
Atributos calculados
- Calidad precisa: 346.20788476g/mol
- Masa isotópica única: 346.20788476g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 24
- Cuenta de enlace giratorio: 6
- Complejidad: 491
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 6.5
- Superficie del Polo topológico: 81.1Ų
hGCGR antagonist PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB425406-3 g |
N-[3-Cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylbutanamide |
438618-32-7 | 3g |
€1,006.60 | 2022-08-31 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71772-1mg |
Glucagon Receptor Antagonist I |
438618-32-7 | 98% | 1mg |
¥1396.00 | 2022-04-26 | |
1PlusChem | 1P00JX1D-1mg |
N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylbutanamide |
438618-32-7 | ≥99% | 1mg |
$183.00 | 2025-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165877-1g |
Glucagon receptor antagonist I |
438618-32-7 | 98% | 1g |
¥15708.00 | 2024-05-13 | |
A2B Chem LLC | AJ28481-5mg |
N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylbutanamide |
438618-32-7 | ≥99% | 5mg |
$429.00 | 2024-04-20 | |
1PlusChem | 1P00JX1D-5mg |
N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylbutanamide |
438618-32-7 | ≥99% | 5mg |
$582.00 | 2025-03-01 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71772-5mg |
Glucagon Receptor Antagonist I |
438618-32-7 | 98% | 5mg |
¥4871.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71772-500ug |
Glucagon Receptor Antagonist I |
438618-32-7 | 98% | 500ug |
¥831.00 | 2022-04-26 | |
abcr | AB425406-10 mg |
N-[3-Cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylbutanamide |
438618-32-7 | 10mg |
€254.00 | 2022-08-31 | ||
abcr | AB425406-10mg |
N-[3-Cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylbutanamide; . |
438618-32-7 | 10mg |
€467.00 | 2024-08-03 |
hGCGR antagonist Literatura relevante
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:438618-32-7)

Pureza:99%/99%/99%
Cantidad:1mg/5mg/1g
Precio ($):290.0/1044.0/1641.0